(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester
Overview
Description
Intermediate in the preparation and formulation of proline derivatives for pharmaceutical and cosmetic uses as mediators of hedgehog signaling pathways.
Scientific Research Applications
Synthesis and Reactions in Organic Chemistry : This compound is involved in complex organic synthesis and reaction studies. For instance, research on similar compounds explores the synthesis and reactions of complex esters and their use in forming new chemical structures (Pimenova et al., 2003).
Materials Science and Polymer Solar Cells : Similar compounds are used in the field of materials science, particularly in the development of polymer solar cells. A study demonstrates the use of a related amine-based, alcohol-soluble fullerene as an acceptor and cathode interfacial material in polymer solar cells, highlighting its potential in nano-structured organic solar cells (Lv et al., 2014).
Synthesis of Heterocyclic Systems : The compound is instrumental in the synthesis of heterocyclic systems, a fundamental aspect of medicinal chemistry. A related study discusses the preparation of various heterocyclic compounds using similar ester compounds (Selič et al., 1997).
Enzymatic Synthesis : It plays a role in enzymatic synthesis processes. For example, a study on the asymmetric hydrolysis of Phenylglycidate Ester by esterase from Serratia marcescens involves similar compounds and highlights the importance of enzymatic processes in producing optically active compounds (Shibatani et al., 1992).
Azo Dyes in Chemistry : Similar compounds are used in the synthesis of azo dyes, contributing to advancements in dye chemistry and materials science. A study explores the preparation of mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes, indicating their improved pH stability and potential applications (Wang et al., 2018).
Kinetic Resolution and Enantioselectivity : It's relevant in studies focusing on the enantioselectivity of reactions, an important aspect in the synthesis of chiral drugs. For instance, research on the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of dihydropyridine diesters involves similar compounds (Sobolev et al., 2002).
Preparation of Protected Amino Acids : The compound is used in the preparation of protected amino acids, which are crucial for peptide synthesis. Research in this area involves synthesizing protected β-hydroxyaspartic acid suitable for solid-phase peptide synthesis (Wagner & Tilley, 1990).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3/t14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPPZGKXRWERCV-HOCLYGCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744173 | |
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334999-43-8 | |
Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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